Cas no 1803768-48-0 (3-Fluoro-4-mercapto-5-phenylpyridine)

3-Fluoro-4-mercapto-5-phenylpyridine is a fluorinated and thiol-functionalized pyridine derivative with potential applications in pharmaceutical and materials chemistry. The presence of both fluorine and mercapto groups on the pyridine ring enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, metal coordination, and heterocyclic synthesis. The fluorine substituent contributes to improved metabolic stability and lipophilicity, while the thiol group allows for selective functionalization or conjugation. Its phenyl substitution further increases structural diversity, enabling tailored modifications for drug discovery or advanced material design. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules or as a ligand in catalytic systems.
3-Fluoro-4-mercapto-5-phenylpyridine structure
1803768-48-0 structure
Product name:3-Fluoro-4-mercapto-5-phenylpyridine
CAS No:1803768-48-0
MF:C11H8FNS
Molecular Weight:205.251324653625
CID:4906040

3-Fluoro-4-mercapto-5-phenylpyridine 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-4-mercapto-5-phenylpyridine
    • インチ: 1S/C11H8FNS/c12-10-7-13-6-9(11(10)14)8-4-2-1-3-5-8/h1-7H,(H,13,14)
    • InChIKey: DGRWXRYKEVMVFQ-UHFFFAOYSA-N
    • SMILES: S=C1C(=CNC=C1C1C=CC=CC=1)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 300
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 44.1

3-Fluoro-4-mercapto-5-phenylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029005594-250mg
3-Fluoro-4-mercapto-5-phenylpyridine
1803768-48-0 95%
250mg
$1,068.20 2022-04-02
Alichem
A029005594-1g
3-Fluoro-4-mercapto-5-phenylpyridine
1803768-48-0 95%
1g
$3,126.60 2022-04-02
Alichem
A029005594-500mg
3-Fluoro-4-mercapto-5-phenylpyridine
1803768-48-0 95%
500mg
$1,769.25 2022-04-02

3-Fluoro-4-mercapto-5-phenylpyridine 関連文献

3-Fluoro-4-mercapto-5-phenylpyridineに関する追加情報

Introduction to 3-Fluoro-4-mercapto-5-phenylpyridine (CAS No. 1803768-48-0)

3-Fluoro-4-mercapto-5-phenylpyridine, identified by its Chemical Abstracts Service (CAS) number 1803768-48-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and roles in drug development. The presence of both a fluoro substituent and a thiol group in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for the synthesis of novel therapeutic agents.

The structural features of 3-fluoro-4-mercapto-5-phenylpyridine contribute to its potential as a building block in medicinal chemistry. The fluorine atom, attached at the 3-position of the pyridine ring, is known to enhance metabolic stability and binding affinity, while the thiol group at the 4-position provides a reactive site for further functionalization. Additionally, the phenyl ring at the 5-position introduces hydrophobicity and influences the compound's solubility and interaction with biological targets. These structural elements collectively make it an attractive candidate for further exploration in drug discovery.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various therapeutic pathways. 3-Fluoro-4-mercapto-5-phenylpyridine has been investigated as a potential lead compound in the design of inhibitors for enzymes involved in cancer metabolism and inflammation. Preliminary studies have demonstrated its ability to modulate the activity of certain kinases and transcription factors, which are critical in regulating cellular processes. The fluorine substituent, in particular, has been shown to improve binding interactions with these targets, potentially leading to more potent and selective drug candidates.

The thiol group in 3-fluoro-4-mercapto-5-phenylpyridine also offers opportunities for covalent binding strategies, which can enhance drug efficacy by forming stable interactions with biological targets. This property is particularly relevant in cases where irreversible inhibition is desired, such as in anti-cancer therapies. Researchers have leveraged this reactivity to develop protease inhibitors and other enzyme-targeting agents. The phenyl ring further contributes to the compound's versatility by allowing modifications that can fine-tune its pharmacokinetic properties.

Advances in computational chemistry and molecular modeling have accelerated the process of identifying promising candidates like 3-fluoro-4-mercapto-5-phenylpyridine. These tools enable researchers to predict binding affinities, metabolic stability, and other key properties before conducting expensive experimental trials. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, allowing for more efficient drug discovery pipelines. As a result, compounds like 3-fluoro-4-mercapto-5-phenylpyridine are being rapidly translated from academic research into preclinical development.

One of the most compelling aspects of 3-fluoro-4-mercapto-5-phenylpyridine is its potential in addressing unmet medical needs. For instance, studies have explored its role in developing treatments for neurodegenerative diseases, where modulation of kinase activity and oxidative stress pathways is crucial. The compound's ability to cross the blood-brain barrier has also been investigated, making it a candidate for central nervous system (CNS) therapies. Additionally, its structural motifs are reminiscent of established drugs, suggesting that derivatives of 3-fluoro-4-mercapto-5-phenylpyridine could exhibit favorable pharmacological profiles.

The synthesis of 3-fluoro-4-mercapto-5-phenylpyridine presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms often requires specialized methodologies to ensure regioselectivity and high yields. Similarly, the manipulation of thiol groups necessitates careful control of reaction conditions to prevent unwanted side reactions. However, recent advances in synthetic techniques have made it increasingly feasible to construct complex heterocyclic frameworks like this one efficiently.

In conclusion,3-fluoro -4 -mercapto -5 -phenylpyridine (CAS No .1803768 -48 -0) represents a promising candidate for further development in pharmaceutical research . Its unique structural features , combined with its potential biological activities , make it an attractive scaffold for designing novel therapeutic agents . As research continues , it is likely that derivatives of this compound will emerge as important tools in addressing various diseases . The ongoing exploration of its pharmacological properties underscores its significance as a valuable asset in medicinal chemistry .

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